![molecular formula C19H20F2N4O2 B10999246 4-(4-fluorophenyl)-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}piperazine-1-carboxamide](/img/structure/B10999246.png)
4-(4-fluorophenyl)-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}piperazine-1-carboxamide
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Overview
Description
4-(4-fluorophenyl)-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}piperazine-1-carboxamide is a complex organic compound characterized by the presence of fluorophenyl groups and a piperazine ring
Preparation Methods
The synthesis of 4-(4-fluorophenyl)-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}piperazine-1-carboxamide typically involves multiple steps. One common method includes the reaction of 4-fluorophenylamine with ethyl chloroformate to form an intermediate, which is then reacted with piperazine to yield the final product. The reaction conditions often involve the use of solvents such as ethanol and catalysts to facilitate the process . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The fluorophenyl groups can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
4-(4-fluorophenyl)-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}piperazine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(4-fluorophenyl)-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}piperazine-1-carboxamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key biochemical processes .
Comparison with Similar Compounds
When compared to similar compounds, 4-(4-fluorophenyl)-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}piperazine-1-carboxamide stands out due to its unique combination of fluorophenyl groups and piperazine ring. Similar compounds include:
- 4-(4-fluorophenyl)thiazol-2-amine
- 4-fluorophenylboronic acid
- 4-((4-fluorophenyl)amino)-4-oxobutanoic acid These compounds share some structural similarities but differ in their specific functional groups and overall chemical properties .
Biological Activity
4-(4-fluorophenyl)-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}piperazine-1-carboxamide, commonly referred to as a piperazine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes fluorophenyl groups and a piperazine ring, which are known to enhance pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C25H22F2N6O2S, with a molecular weight of 492.5 g/mol. The IUPAC name is 2-[[4-(4-fluoroanilino)-6-(1-phenylethylamino)-1,3,5-triazin-2-yl]sulfanyl]-N-(4-fluorophenyl)acetamide. Its structure can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | C25H22F2N6O2S |
Molecular Weight | 492.5 g/mol |
IUPAC Name | 2-[[4-(4-fluoroanilino)-6-(1-phenylethylamino)-1,3,5-triazin-2-yl]sulfanyl]-N-(4-fluorophenyl)acetamide |
InChI Key | RTWDUUYFMIXIDK-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the piperazine moiety allows for enhanced binding affinity to aminergic receptors, which are crucial in neurotransmission and cellular signaling pathways. The fluorophenyl groups contribute to the compound's lipophilicity, facilitating membrane permeability and bioavailability.
Anticancer Activity
Research has indicated that piperazine derivatives exhibit significant anticancer properties. For instance, studies have shown that related compounds can induce necroptosis in cancer cells, a regulated form of cell death that bypasses traditional apoptosis pathways. This mechanism is particularly relevant in overcoming chemoresistance in cancer therapies .
Antimicrobial Properties
Piperazine derivatives have also been explored for their antimicrobial activities. The structural characteristics of these compounds contribute to their efficacy against various bacterial strains. For example, modifications in the piperazine structure have been linked to enhanced antibacterial activity against Gram-positive and Gram-negative bacteria .
Binding Affinity Studies
Binding affinity studies reveal that compounds similar to this compound demonstrate significant interactions with dopamine receptors. This suggests potential applications in treating neurological disorders .
Case Studies
- Antileukemic Activity : A related piperazine derivative was evaluated for its effects on K562 leukemic cells. The study reported that the compound induced cell death through necroptotic pathways and showed promise as a therapeutic agent in chronic myeloid leukemia .
- Toxicity Assessments : Toxicological evaluations indicated that while some derivatives exhibit myelotoxicity, they are generally well tolerated at higher doses (LD50 > 2000 mg/kg), suggesting a favorable safety profile for further development .
Properties
Molecular Formula |
C19H20F2N4O2 |
---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
N-[2-(4-fluoroanilino)-2-oxoethyl]-4-(4-fluorophenyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C19H20F2N4O2/c20-14-1-5-16(6-2-14)23-18(26)13-22-19(27)25-11-9-24(10-12-25)17-7-3-15(21)4-8-17/h1-8H,9-13H2,(H,22,27)(H,23,26) |
InChI Key |
XGOHCWGWUXUARD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)NCC(=O)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
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